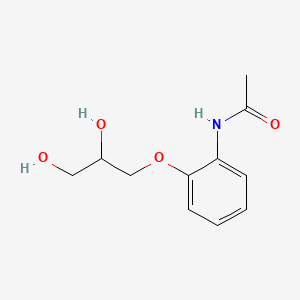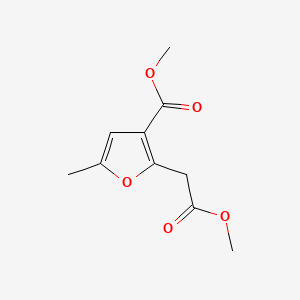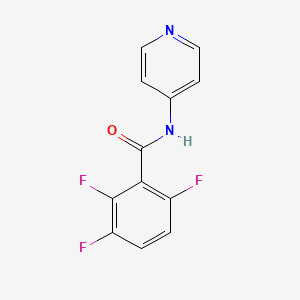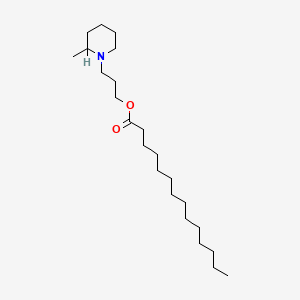
Tetradecanoic acid, 3-(2'-methylpiperidino)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoic acid, 3-(2’-methylpiperidino)propyl ester typically involves the esterification of tetradecanoic acid with 3-(2’-methylpiperidino)propyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of tetradecanoic acid, 3-(2’-methylpiperidino)propyl ester may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts can also be employed to enhance the reaction rate and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Tetradecanoic acid, 3-(2’-methylpiperidino)propyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield tetradecanoic acid and 3-(2’-methylpiperidino)propyl alcohol.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Hydrolysis: Tetradecanoic acid and 3-(2’-methylpiperidino)propyl alcohol.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Scientific Research Applications
Tetradecanoic acid, 3-(2’-methylpiperidino)propyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tetradecanoic acid, 3-(2’-methylpiperidino)propyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release tetradecanoic acid and 3-(2’-methylpiperidino)propyl alcohol, which may interact with cellular enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
Tetradecanoic acid, propyl ester: Similar ester derivative with a propyl group instead of the 3-(2’-methylpiperidino)propyl group.
Ethyl myristate: An ester of tetradecanoic acid with an ethyl group.
Uniqueness
Tetradecanoic acid, 3-(2’-methylpiperidino)propyl ester is unique due to the presence of the 3-(2’-methylpiperidino)propyl group, which imparts distinct chemical and biological properties compared to other esters of tetradecanoic acid. This unique structure allows for specific interactions and applications that are not possible with simpler ester derivatives.
Properties
CAS No. |
64038-90-0 |
|---|---|
Molecular Formula |
C23H45NO2 |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl tetradecanoate |
InChI |
InChI=1S/C23H45NO2/c1-3-4-5-6-7-8-9-10-11-12-13-18-23(25)26-21-16-20-24-19-15-14-17-22(24)2/h22H,3-21H2,1-2H3 |
InChI Key |
VRNDXFKUQLCBRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCCN1CCCCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


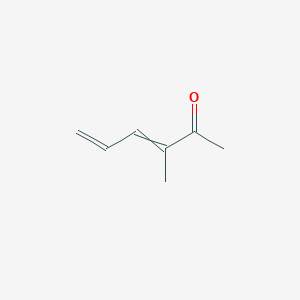
![6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B13961243.png)


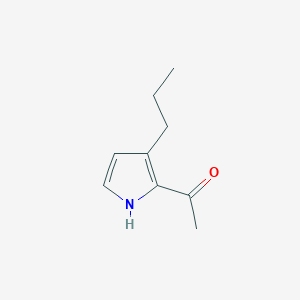
![2H-Imidazo[4,5-g][1,3]benzothiazole](/img/structure/B13961264.png)
